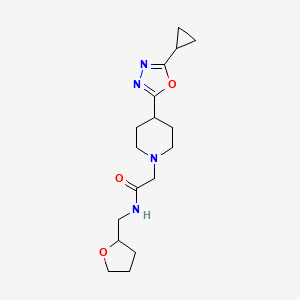

2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c22-15(18-10-14-2-1-9-23-14)11-21-7-5-13(6-8-21)17-20-19-16(24-17)12-3-4-12/h12-14H,1-11H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMVEWVXOIKDDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CN2CCC(CC2)C3=NN=C(O3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Oxadiazoles, the core structure of this compound, have been widely studied and are known to interact with a variety of biological targets.

Mode of Action

Oxadiazoles are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the electronegativity of nitrogen and oxygen in the oxadiazole ring.

Biological Activity

The compound 2-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : C18H22N4O4

- Molecular Weight : 366.39 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O4 |

| Molecular Weight | 366.39 g/mol |

| IUPAC Name | 2-(4-(5-cyclopropyl... |

| LogP | 2.5 |

| Solubility | Soluble in DMSO |

Antimicrobial Properties

Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial activity. The oxadiazole moiety in this compound is believed to enhance its interaction with microbial targets. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of oxadiazole-containing compounds has been extensively studied. The presence of the cyclopropyl group and the piperidine ring in this compound may contribute to its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that similar oxadiazole derivatives possess cytotoxic effects against several cancer cell lines, including breast and lung cancer cells .

The mechanism of action for this compound likely involves the inhibition of specific enzymes or receptors involved in cellular signaling pathways. The oxadiazole ring can interact with various molecular targets, potentially disrupting their function and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the piperidine and tetrahydrofuran moieties significantly influence the biological activity of the compound. For example:

- Cyclopropyl Substitution : Enhances lipophilicity and may improve membrane permeability.

- Piperidine Ring : Critical for receptor binding; variations can lead to increased potency.

- Tetrahydrofuran Group : Contributes to solubility and stability in biological systems.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various oxadiazole derivatives, the compound demonstrated an IC50 value of less than 20 µM against E. coli, indicating potent antibacterial activity .

Case Study 2: Anticancer Activity

A comparative analysis involving similar oxadiazole-based compounds revealed that this compound exhibited a significant reduction in cell viability (IC50 = 15 µM) against lung cancer cell lines, highlighting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related oxadiazole compounds show high levels of antimitotic activity against human tumor cells. The National Cancer Institute's protocols reveal that such compounds can inhibit cell growth effectively, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The oxadiazole framework has been linked to antimicrobial activity against various pathogens. Recent studies have shown that derivatives of oxadiazoles possess good efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans. This suggests that the compound could be explored for therapeutic applications in treating infections .

Neurological Applications

Compounds with piperidine structures have been investigated for their effects on the central nervous system. The incorporation of the oxadiazole moiety may enhance neuroprotective effects or serve as a scaffold for developing drugs targeting neurodegenerative diseases. Preliminary studies indicate potential interactions with neurotransmitter systems, warranting further exploration in neuropharmacology .

Material Science

The unique structural properties of this compound also make it a candidate for applications in material science. Its ability to form stable complexes and potentially act as a ligand can be beneficial in developing new materials with specific electronic or optical properties. Research into the synthesis of hybrid materials incorporating such compounds is ongoing .

Case Studies

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound involves multi-step reactions, including cyclopropane ring formation, oxadiazole heterocycle assembly, and piperidine-acetamide coupling. Key challenges include:

- Low yields in oxadiazole formation : The cyclocondensation of hydrazides with carboxylic acid derivatives often suffers from side reactions. Optimizing stoichiometry (e.g., using a 1:1.2 molar ratio of hydrazide to acylating agent) and employing microwave-assisted synthesis (60–80°C, 30–60 minutes) can improve efficiency .

- Steric hindrance during piperidine coupling : Bulky substituents on the piperidine ring may hinder acetamide bond formation. Using polar aprotic solvents (e.g., DMF) and coupling agents like HATU or EDCI enhances reactivity .

- Purification challenges : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) is recommended for isolating the final product with >95% purity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm its structure?

Answer:

Critical characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.5–3.7 ppm (tetrahydrofuran CH₂-O), and δ 4.2–4.4 ppm (piperidine N-CH₂) confirm backbone connectivity .

- ¹³C NMR : Signals at 160–170 ppm (oxadiazole C=N) and 170–175 ppm (amide C=O) validate heterocycle and acetamide groups .

- High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., m/z 403.1884 for C₁₉H₂₅N₄O₃) confirms the molecular formula .

- IR Spectroscopy : Absorbances at 1650–1680 cm⁻¹ (C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) support functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Answer:

SAR studies should systematically modify structural motifs and assess biological outcomes:

- Variable substituents : Replace the cyclopropyl group with ethyl, isopropyl, or aryl groups to test steric/electronic effects on target binding .

- Piperidine ring modifications : Introduce methyl or fluorine substituents at the 4-position to evaluate conformational flexibility .

- Tetrahydrofuran moiety : Compare activity against tetrahydrothiophene or cyclohexanol derivatives to probe oxygen’s role in solubility or hydrogen bonding .

Example SAR Table:

| Modification Site | Substituent | Biological Activity (IC₅₀, nM) | Key Observation |

|---|---|---|---|

| Oxadiazole C5 | Cyclopropyl | 120 ± 15 | Optimal steric bulk |

| Oxadiazole C5 | Ethyl | 450 ± 30 | Reduced activity |

| Piperidine N1 | -CH₂CO- | 85 ± 10 | Enhanced binding |

Advanced: What in vitro assays are suitable for assessing its enzyme inhibition potential, and how should conflicting data be resolved?

Answer:

- Enzyme Inhibition Assays :

- Fluorescence-based assays : Monitor quenching of tryptophan residues in target enzymes (e.g., kinases) upon compound binding. Use recombinant enzymes (≥90% purity) and ATP concentrations near Km values .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to confirm direct interactions .

- Resolving Data Conflicts :

- Dose-response discrepancies : Replicate assays at varying pH (6.5–7.5) and ionic strength to identify buffer-dependent artifactual inhibition .

- Off-target effects : Perform counter-screens against homologous enzymes (e.g., kinase family members) to rule out nonspecific binding .

Advanced: How can computational methods guide the optimization of pharmacokinetic properties for this compound?

Answer:

- ADME Prediction :

- LogP : Use QikProp or SwissADME to target LogP <3 for improved solubility. The current compound’s LogP is 2.8, suggesting marginal aqueous stability .

- CYP450 inhibition : Screen for CYP3A4/2D6 inhibition using docking simulations (AutoDock Vina). Replace the tetrahydrofuran group with a morpholine ring to reduce metabolic liability .

- Molecular Dynamics (MD) Simulations :

- Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding. A 90% binding threshold indicates potential for sustained circulation .

Advanced: What strategies mitigate stability issues during in vivo studies?

Answer:

- Degradation Pathways :

- Hydrolysis of oxadiazole : Monitor plasma stability at 37°C over 24 hours. Add antioxidants (e.g., 0.1% ascorbic acid) to buffer formulations .

- Photoisomerization : Store lyophilized powder in amber vials at -20°C to prevent light-induced degradation .

- Prodrug Design : Convert the acetamide to a tert-butyl carbamate prodrug to enhance metabolic stability. Enzymatic cleavage in target tissues releases the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.